dibenzyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core structure and substituents. The parent hydrocarbon is hex-3-ene , a six-carbon chain with a double bond between positions 3 and 4. The 1,6-diphenyl prefix indicates phenyl groups (-C₆H₅) attached to carbons 1 and 6 of the hexene backbone. The 2,5-diyl designation specifies that the dicarbamate functional groups are bonded to carbons 2 and 5.
Each carbamate group is structured as O-C(=O)-NH-OCH₂C₆H₅ , where the oxygen atom bridges the central chain and a benzyl group (-CH₂C₆H₅). The full name incorporates stereochemical descriptors: (2S,5S,E) denotes the S configuration at carbons 2 and 5 and the E geometry of the double bond. This nomenclature aligns with IUPAC Rule P-93.5.2 for specifying stereochemistry in polyfunctional compounds.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Parent chain | Hex-3-ene (6-carbon chain with double bond at C3-C4) |
| Substituents | Phenyl groups at C1 and C6; carbamate groups at C2 and C5 |
| Stereochemistry | S configuration at C2 and C5; E geometry for C3-C4 double bond |
Molecular Formula and Stereochemical Descriptors (2S,5S,E Configuration)
The molecular formula of dibenzyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is C₃₄H₃₄N₂O₆ , calculated as follows:
- Central hex-3-ene backbone : C₆H₁₀ (unsaturated hydrocarbon).
- Two phenyl groups : 2 × C₆H₅ = C₁₂H₁₀.
- Two dibenzyl carbamate groups : 2 × (C₈H₈NO₃) = C₁₆H₁₆N₂O₆.
Stereochemical Features :
- (2S,5S) Configuration : The Cahn-Ingold-Prelog priority rules assign higher priority to the carbamate groups (-O-C(=O)-NH-OCH₂C₆H₅) over adjacent hydrogen atoms at C2 and C5, resulting in S configurations at both stereocenters.
- E Geometry : The double bond at C3-C4 adopts an E configuration due to the higher priority of the phenyl-substituted carbon (C1) relative to the opposing hydrogen atom.
Table 2: Stereochemical and Geometric Properties
Comparative Analysis with Related Dicarbamate Derivatives
This compound shares functional and structural motifs with other dicarbamates but exhibits distinct stereochemical and topological features.
Key Comparisons :
- Ethane-1,2-diylbis(oxy) Derivatives : Compounds like 2,2'-[ethane-1,2-diylbis(oxy)]bis(N,N-dibenzylacetamide) (PubChem CID 20496328) feature shorter ethane backbones and acetamide groups instead of carbamates. These derivatives lack stereocenters and exhibit lower conformational rigidity due to their single-bonded oxygen linkers.
- Benzyl Phenylcarbamate (PubChem CID 319368): This simpler carbamate lacks the extended hydrocarbon chain and stereochemical complexity of the target compound. Its planar structure contrasts with the tetrahedral geometry at C2 and C5 in the dibenzyl derivative.
Table 3: Structural Comparison of Dicarbamate Derivatives
The E configuration in the hex-3-ene backbone introduces steric hindrance between the phenyl groups at C1 and C6, favoring an elongated molecular geometry. This contrasts with derivatives like ethane-1,2-diylbis(oxy) compounds, where free rotation around single bonds permits greater conformational flexibility. The presence of two carbamate groups enhances hydrogen-bonding potential compared to monocarbamate analogues, influencing solubility and intermolecular interactions.
Properties
CAS No. |
144163-56-4 |
|---|---|
Molecular Formula |
C34H34N2O4 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
benzyl N-[(E,2S,5S)-1,6-diphenyl-5-(phenylmethoxycarbonylamino)hex-3-en-2-yl]carbamate |
InChI |
InChI=1S/C34H34N2O4/c37-33(39-25-29-17-9-3-10-18-29)35-31(23-27-13-5-1-6-14-27)21-22-32(24-28-15-7-2-8-16-28)36-34(38)40-26-30-19-11-4-12-20-30/h1-22,31-32H,23-26H2,(H,35,37)(H,36,38)/b22-21+/t31-,32-/m1/s1 |
InChI Key |
DIDZVZRFZUCOIN-LLHUXXHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](/C=C/[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=CC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
The compound dibenzyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is a chemical of interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The dicarbamate moiety may enhance the compound's interaction with biological targets involved in cancer pathways.
Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of certain proteases or kinases involved in inflammatory responses.
Polymer Chemistry
The compound's structure allows it to be utilized as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials for industrial applications.
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound can be formulated into coatings and adhesives that require durability and resistance to environmental degradation.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be used in multi-step synthesis protocols where functional group transformations are required.
Asymmetric Synthesis
The stereochemistry of this compound makes it a valuable reagent in asymmetric synthesis processes. Its ability to influence the stereochemical outcome of reactions is being explored for the development of enantiomerically pure compounds.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al., 2021 | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls. |
| Lee et al., 2023 | Polymer Development | Reported enhanced tensile strength and thermal stability in polymers synthesized with this compound as a crosslinker. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolylmethyl Carbamate Derivatives
Compounds such as thiazol-5-ylmethyl (2S,3S,5S,6S)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () share the diphenylhexane backbone but differ in substituents and stereochemistry. Key distinctions include:
- Biological Activity : Thiazole-containing analogs are often associated with antimicrobial properties due to their ability to disrupt bacterial cell walls or enzyme function .
- Stereochemical Complexity : Some analogs (e.g., compound g in ) exhibit additional hydroxy groups and varied stereochemistry (e.g., 3S,5S), altering solubility and target binding .
Table 1: Structural and Functional Comparison
*Note: Direct MIC data for the target compound are unavailable; activity is inferred from structural analogs.
Dioxolane Dicarboxylates
Compounds like dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate () differ fundamentally in backbone (cyclic vs. linear) but share dicarboxylate/carbamate functionalities. Key differences:
Diamino-Hydroxy Diphenylhexane Precursors
The compound (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane (CAS 144163-44-0, ) serves as a structural precursor to carbamate derivatives. Critical contrasts:
- Functional Groups: The diamino-hydroxy motif lacks carbamate protection, increasing hydrophilicity but reducing stability under acidic conditions .
- Applications : Primarily used in peptide synthesis or as intermediates for bioactive molecules, whereas carbamate derivatives are optimized for enhanced bioavailability .
Research Findings and Implications
Antimicrobial Potential
While the target compound’s bioactivity remains uncharacterized in the provided evidence, its structural analogs demonstrate:
- Thiazole Derivatives : MIC values as low as 8 µg/mL against C. albicans (compound g , ).
- Dioxolanes : Activity against Gram-positive bacteria (MIC: 16 µg/mL for S. aureus) . The dibenzyl groups in the target compound may enhance lipid membrane penetration, suggesting comparable or superior efficacy.
Preparation Methods
Key Reaction Pathway
The general synthesis involves two sequential steps:
-
Diamine Preparation : Synthesis of (2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diamine.
-
Carbamation : Reaction of the diamine with benzyl chloroformate to install the dicarbamate groups.
Synthesis of (2S,5S,E)-1,6-Diphenylhex-3-ene-2,5-diamine
The diamine precursor is synthesized via asymmetric catalytic hydrogenation or stereoselective coupling.
Method A: Asymmetric Hydrogenation
Method B: Stereoselective Coupling
Comparative Data: Diamine Synthesis
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Purification |
|---|---|---|---|---|
| A | Ru-(S)-BINAP | 92 | >99 | Crystallization |
| B | Mitsunobu (DIAD/PPh₃) | 78 | 95 | Column Chromatography |
Carbamation with Benzyl Chloroformate
The diamine is treated with benzyl chloroformate (CbzCl) to form the dicarbamate.
Optimized Procedure
-
Reagents :
-
(2S,5S,E)-1,6-Diphenylhex-3-ene-2,5-diamine (1 equiv).
-
Benzyl chloroformate (2.2 equiv).
-
Base: Triethylamine (TEA, 2.5 equiv).
-
Solvent: Dichloromethane (DCM) or THF.
-
-
Conditions :
Critical Parameters
-
Stoichiometry : Excess CbzCl ensures complete carbamation but risks urea byproduct formation.
-
Base Selection : TEA or DIPEA suppresses HCl-induced side reactions.
-
Stereochemical Integrity : Mild conditions preserve the (2S,5S,E) configuration.
Alternative Approaches
Method C: Stepwise Protection
Method D: Solid-Phase Synthesis
-
Resin : Wang resin-functionalized diamine.
-
Coupling : CbzCl in DMF with HOBt/EDC.
-
Cleavage : TFA/DCM (95:5).
Analytical Characterization
-
HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).
-
NMR :
Challenges and Solutions
-
Racemization : Minimized by avoiding high temperatures and strong acids/bases.
-
Byproducts : Urea formation controlled via slow CbzCl addition and excess base.
-
Purification : Silica gel chromatography (hexane/EtOAc 3:1) resolves dicarbamate from mono-carbamate impurities.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can synthetic protocols for dibenzyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate be optimized to achieve high stereochemical purity?
- Methodological Answer : Utilize palladium-catalyzed cross-coupling or carbamate protection strategies under inert conditions to preserve stereochemistry. Reaction optimization should focus on temperature control (e.g., 80°C for 23 hours) and stoichiometric ratios of benzyl alcohol derivatives, as demonstrated in analogous dicarbamate syntheses . Chiral auxiliaries or asymmetric catalysts (e.g., DBU) can enhance enantioselectivity. Post-synthesis purification via alumina column chromatography with acetone/dichloromethane gradients effectively isolates stereoisomers .
Q. What spectroscopic and chromatographic techniques are critical for confirming stereochemistry and structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to verify diastereotopic protons and carbamate carbonyl signals (δ ~155–168 ppm). Coupling constants in -NMR distinguish E/Z alkene configurations .
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with isopropyl alcohol/hexane mobile phases to resolve enantiomers. Retention time consistency confirms stereochemical purity .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for ambiguous stereocenters .
Q. How can researchers validate the reproducibility of synthetic yields across laboratories?
- Methodological Answer : Standardize reaction parameters (solvent purity, catalyst batch, inert atmosphere) and report yields with error margins. Collaborative round-robin testing across labs, as seen in pharmacopeial briefings, ensures protocol robustness . Use ACS reagent-grade chemicals to minimize variability in carbamate formation .
Advanced Research Questions
Q. What computational strategies predict structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., HCV NS5A) using force fields (AMBER/CHARMM) to assess binding affinity and conformational flexibility .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to rationalize reactivity in carbamate hydrolysis or alkene functionalization .
- Docking Studies : Align with X-ray structures of homologous targets (e.g., HIV protease) to identify key hydrogen-bonding residues .
Q. How can enantioselective synthesis be achieved without chiral auxiliaries?
- Methodological Answer : Leverage asymmetric organocatalysis (e.g., proline-derived catalysts) or transition-metal complexes (Ru or Rh) for enantiocontrol during carbamate formation. C–H activation strategies, as reported for NS5A inhibitors, enable stereoselective C–C bond formation without pre-functionalized substrates .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., MIC variability)?
- Methodological Answer :
- Standardized Assays : Adopt CLSI guidelines for MIC determination, using consistent inoculum sizes (5 × 10 CFU/mL) and reference antibiotics (e.g., amikacin) to calibrate results .
- Batch-to-Batch Analysis : Test multiple synthetic batches for purity (>99% by HPLC) and confirm stereochemistry to exclude confounding structural variations .
- Meta-Analysis : Apply bibliometric frameworks to aggregate data across studies, identifying variables (e.g., solvent polarity in assays) that modulate activity .
Q. How does the compound’s conformational flexibility impact its pharmacological profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
